Clarithromycin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

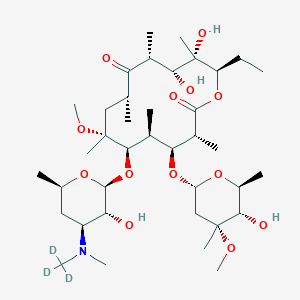

2D Structure

Properties

Molecular Formula |

C38H69NO13 |

|---|---|

Molecular Weight |

751.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3 |

InChI Key |

AGOYDEPGAOXOCK-AOAQTVJMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and isotopic purity of Clarithromycin-d3

An in-depth technical guide on the synthesis and isotopic purity of Clarithromycin-d3 for researchers, scientists, and drug development professionals.

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is widely used to treat a variety of bacterial infections by inhibiting protein synthesis. In clinical and research settings, particularly in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices.

This compound, a deuterated analogue of Clarithromycin, serves as an ideal internal standard for mass spectrometry-based assays.[1][2] Its chemical behavior is nearly identical to the unlabeled drug, ensuring similar extraction recovery and chromatographic retention, while its increased mass allows for clear differentiation in a mass spectrometer. This guide provides a detailed overview of the synthesis of this compound and the analytical methods used to confirm its isotopic purity.

Synthesis of this compound

The synthesis of this compound is adapted from the established methods for preparing Clarithromycin from its precursor, Erythromycin A. The core of the synthesis involves the specific methylation of the 6-hydroxyl group of the erythronolide skeleton. To introduce the deuterium labels, a deuterated methylating agent is used in this key step.

General Synthetic Strategy

A common route for the synthesis of Clarithromycin involves the methylation of the 6-hydroxyl group of an Erythromycin A derivative.[3] To produce this compound, a methylating agent containing three deuterium atoms, such as d3-methyl iodide (CD₃I), is employed. The general scheme involves three main stages:

-

Protection of Reactive Groups: The 2'- and 4''-hydroxyl groups and the 9-keto group of Erythromycin A are protected to prevent unwanted side reactions during the methylation step. Oximation of the 9-keto group is a common strategy.[4][5]

-

Deuterated Methylation: The 6-hydroxyl group of the protected Erythromycin A derivative is methylated using a deuterated reagent (e.g., CD₃I) in the presence of a base.

-

Deprotection: The protecting groups are removed under specific conditions to yield the final this compound product.

Caption: General synthetic workflow for this compound from Erythromycin A.

Experimental Protocol: Synthesis from Erythromycin A 9-Oxime

The following protocol is a representative method adapted from general clarithromycin synthesis procedures.[6]

-

Preparation of Erythromycin A 9-Oxime:

-

Suspend Erythromycin A and hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/water).

-

Add a base (e.g., sodium bicarbonate or sodium acetate) to adjust the pH to approximately 7-8.5.[5]

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by HPLC.

-

Cool the reaction mixture and precipitate the Erythromycin A 9-oxime product by adding water.

-

Filter, wash, and dry the product.

-

-

Protection of 2'- and 4''-Hydroxyl Groups:

-

Dissolve the Erythromycin A 9-oxime in an aprotic solvent (e.g., dichloromethane or DMF).

-

Add a silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine or imidazole).

-

Stir at room temperature until silylation is complete (monitored by TLC or HPLC).

-

-

Methylation with Deuterated Reagent:

-

To the solution containing the fully protected Erythromycin A derivative, add a suitable base (e.g., sodium hydride or potassium hydroxide) in a polar aprotic solvent like DMSO or DMF.

-

Cool the mixture in an ice bath.

-

Slowly add d3-methyl iodide (CD₃I).

-

Allow the reaction to proceed at a controlled temperature until methylation of the 6-hydroxyl group is complete.

-

-

Deprotection and Isolation:

-

Quench the reaction carefully with water or an acidic solution.

-

Perform an aqueous workup to remove inorganic salts and byproducts.

-

Remove the silyl and oxime protecting groups via hydrolysis, typically using an acidic solution (e.g., formic acid or HCl) or other specific deprotection agents.

-

Extract the final this compound product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain high-purity this compound.

-

Isotopic Purity and Chemical Analysis

The accurate determination of isotopic enrichment and overall chemical purity is critical for the function of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for quantifying Clarithromycin in biological samples and is therefore the ideal tool for assessing the isotopic purity of this compound. The method separates the analyte from potential impurities and provides mass-to-charge ratio information to confirm isotopic labeling.

Caption: Analytical workflow for determining the isotopic purity of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol is based on a validated method for Clarithromycin analysis.[7]

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

-

Prepare a dilute working solution for injection.

-

-

Chromatography:

-

System: UPLC or HPLC system.

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7]

-

Mobile Phase: Isocratic elution with a mixture such as Methanol and 5.0 mM Ammonium Formate (pH 3.0) in a 78:22 (v/v) ratio.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

System: Triple quadrupole tandem mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Monitored Transitions: Multiple Reaction Monitoring (MRM) is used. The instrument is set to monitor the transition from the protonated molecular ion ([M+H]⁺) to a specific product ion.

-

For unlabeled Clarithromycin, the transition is m/z 748.5 → 158.2.[8]

-

For this compound, the expected transition would be m/z 751.5 → 161.2 (a +3 Da shift for both precursor and the N-dimethyl-containing desosamine fragment).

-

-

Data Analysis: The isotopic purity is determined by acquiring a full scan mass spectrum of the chromatographic peak. The relative abundances of the ion at m/z 751.5 (for d3) and any residual unlabeled compound at m/z 748.5 are compared. The percentage of deuterated forms is calculated from the integrated peak areas. Commercially available standards often report purity of ≥99% deuterated forms.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the site of deuteration and the overall structure of the molecule.

-

¹H-NMR: In the ¹H-NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended site.[10]

-

¹³C-NMR: The ¹³C-NMR spectrum can be used to confirm the integrity of the carbon skeleton. The carbon attached to the deuterated methyl groups will show a characteristic multiplet due to C-D coupling and a slight upfield shift.

-

Quantitative NMR (qNMR): qNMR can be used for an accurate purity assessment against a certified internal standard without requiring a specific reference standard of the analyte itself.[10]

Quantitative Data Summary

The following tables summarize key data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₈H₆₆D₃NO₁₃ | [11] |

| Molecular Weight | ~750.97 g/mol | [11][12] |

| Parent Drug CAS # | 81103-11-9 | [11] |

| Labeled Compound CAS # | 959119-22-3 | [11] |

| Appearance | White to off-white solid |[11] |

Table 2: Representative LC-MS/MS Parameters

| Parameter | Clarithromycin | This compound (Internal Standard) | Reference |

|---|---|---|---|

| Precursor Ion ([M+H]⁺) | m/z 748.9 | m/z ~752.0 (for d3) or 752.8 (for ¹³C-d3) | [7] |

| Product Ion | m/z 158.1 | m/z ~161.1 (for d3) or 162.0 (for ¹³C-d3) | [7] |

| Cone Voltage | 35 V | 35 V | [7] |

| Collision Energy | 30 eV | 32 eV |[7] |

Table 3: Representative Isotopic Purity Data

| Parameter | Specification |

|---|---|

| Isotopic Enrichment (d₃) | ≥ 98% |

| Chemical Purity (by HPLC) | ≥ 98% |

| Deuterated Forms (d₁-d₃) | ≥ 99%[9] |

Note: Specific values may vary by supplier and batch.

Conclusion

The synthesis of this compound is a well-defined process that leverages established macrolide chemistry, with the critical modification of using a deuterated methylating agent. Rigorous analytical characterization, primarily using LC-MS/MS and NMR, is essential to confirm the high isotopic and chemical purity required for its role as a reliable internal standard. This guide provides the foundational technical information necessary for researchers and drug development professionals working with or synthesizing this critical analytical reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clarithromycin-13C-d3 Stable Isotope [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound (this compound) | Isotope-Labeled Compounds | 959119-22-3 | Invivochem [invivochem.com]

- 12. glpbio.com [glpbio.com]

The Pivotal Role of Clarithromycin-d3 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of Clarithromycin-d3 as an internal standard, a critical tool for robust and reliable bioanalysis of the macrolide antibiotic, clarithromycin. This guide will explore the mechanism of action, present detailed experimental protocols, and provide quantitative data to underscore the importance of isotopic labeling in mitigating analytical variability.

Core Principles: The "Ideal" Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analytical run. The fundamental principle behind its use is to correct for the variability inherent in sample preparation and the analytical process itself. An ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest.

This compound, a deuterated analog of clarithromycin, approaches this ideal. By replacing three hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased. This mass difference allows the mass spectrometer to differentiate between the analyte (clarithromycin) and the internal standard (this compound). However, their structural similarity ensures they behave almost identically during:

-

Extraction: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Chromatography: Both compounds will have very similar retention times, ensuring they are subjected to the same matrix effects at the point of elution.

-

Ionization: The efficiency of ionization in the mass spectrometer source will be comparable for both the analyte and the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow are normalized, leading to significantly improved accuracy and precision in the final quantitative results.

Mechanism of Action of this compound as an Internal Standard

The mechanism of action of this compound as an internal standard is not pharmacological but rather physicochemical, centered on its ability to mimic the behavior of the unlabeled clarithromycin throughout the analytical process. The key lies in the stable isotope labeling. The incorporation of deuterium atoms results in a molecule that is chemically identical to clarithromycin in terms of its functional groups and overall structure. This chemical equivalence is crucial for its function.

The workflow for utilizing this compound as an internal standard in a typical bioanalytical method is depicted below.

Experimental workflow for the quantification of clarithromycin using this compound.

Experimental Protocol: UPLC-MS/MS Method

The following is a detailed protocol for the quantification of clarithromycin in human plasma using this compound as an internal standard. This protocol is based on established and validated methods in the scientific literature.[1]

Materials and Reagents

-

Clarithromycin reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

n-Hexane (HPLC grade)

-

Methyl tert-butyl ether (HPLC grade)

-

Human plasma (drug-free)

-

Ultrapure water

Stock and Working Solutions

-

Clarithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve clarithromycin in methanol.

-

Clarithromycin Working Solutions: Prepare serial dilutions of the stock solution with a suitable solvent (e.g., methanol/water) to create calibration curve standards and quality control (QC) samples.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

This compound Working Solution (e.g., 100 ng/mL): Dilute the stock solution with a suitable solvent (e.g., methanol/water).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound working solution (internal standard) and vortex briefly.[1]

-

Add 2.0 mL of a mixture of n-hexane and methyl tert-butyl ether (20:80, v/v).[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,148 x g for 5 minutes at 10°C.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the residue in 250 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Setting |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1] |

| Mobile Phase | Methanol: 5.0 mM Ammonium Formate (pH 3.0) (78:22, v/v)[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Run Time | 1.5 minutes[1] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Capillary Voltage | 1.4 kV[1] |

| Source Temperature | 120°C[1] |

| Desolvation Temperature | 400°C[1] |

| Desolvation Gas Flow | 630 L/h[1] |

| Cone Gas Flow | 110 L/h[1] |

| MS/MS Transitions | |

| Clarithromycin | Precursor Ion (m/z): 748.9, Product Ion (m/z): 158.1[1] |

| This compound | Precursor Ion (m/z): 752.8, Product Ion (m/z): 162.0[1] |

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly reliable and reproducible bioanalytical methods. The following tables summarize key performance characteristics of a validated UPLC-MS/MS method.

Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 0.80 - 1600 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.9998[1] |

| Lower Limit of Quantification (LLOQ) | 0.80 ng/mL[1] |

Accuracy and Precision

The accuracy and precision of the method are assessed using quality control (QC) samples at different concentration levels.

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |

| LLOQ QC | 0.80 | 4.85 | 103.5 | 3.25 | 102.1 |

| LQC | 2.40 | 3.21 | 98.8 | 2.54 | 99.6 |

| MQC-1 | 150.0 | 1.28 | 97.5 | 1.89 | 98.2 |

| MQC-2 | 600.0 | 1.54 | 96.8 | 2.11 | 97.4 |

| HQC | 1400 | 1.88 | 98.2 | 2.36 | 99.1 |

Data adapted from a bioequivalence study of clarithromycin.[1]

Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) |

| Clarithromycin | 96.2[1] |

The high and consistent recovery demonstrates the effectiveness of the liquid-liquid extraction procedure. The use of a deuterated internal standard is crucial in compensating for any minor variations in recovery between samples. A thorough evaluation of matrix effects, though not detailed here, is a critical component of method validation to ensure that co-eluting endogenous components from the biological matrix do not suppress or enhance the ionization of the analyte or internal standard.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of clarithromycin in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively tracks and corrects for variability throughout the analytical workflow. The data presented in this guide highlight the high levels of accuracy, precision, and sensitivity that can be achieved with a well-developed and validated UPLC-MS/MS method employing a deuterated internal standard. For researchers and scientists in drug development, the use of such internal standards is not merely a recommendation but a cornerstone of robust and reliable bioanalysis, ensuring the integrity and validity of pharmacokinetic and other clinical data.

References

Metabolic Fate of Clarithromycin-d3 in In Vivo Studies: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of clarithromycin, with a special focus on the role and context of its deuterated analog, Clarithromycin-d3, in in vivo research. A thorough review of existing literature indicates that dedicated in vivo studies on the metabolic fate of this compound have not been published. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the highly accurate quantification of clarithromycin in biological matrices using mass spectrometry.

Consequently, this guide details the well-established metabolic pathways, pharmacokinetics, and experimental methodologies for the non-deuterated parent compound, clarithromycin. This information serves as a robust proxy for understanding the expected biological behavior of this compound, as deuteration typically does not significantly alter the primary metabolic routes of a drug molecule. The guide presents quantitative data in structured tables, details common experimental protocols, and provides visualizations of metabolic pathways and analytical workflows to support drug development and research professionals.

The Role of this compound in In Vivo Research

This compound is a form of clarithromycin where three hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling does not alter the chemical properties of the molecule but increases its mass.

Based on available scientific literature, the principal role of this compound is not as a therapeutic agent for metabolic studies itself, but as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Key Functions of Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, leading to ion suppression or enhancement. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Improved Accuracy and Precision: By being added to samples at a known concentration at the beginning of the sample preparation process, SIL-IS can account for variability and analyte loss during extraction, handling, and injection.[1][3]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis and is recommended by regulatory agencies for pharmacokinetic and bioequivalence studies.[2][4]

Given this context, the metabolic fate of this compound is presumed to be identical to that of clarithromycin. The following sections detail the known metabolic pathways of the parent compound.

Metabolic Pathways of Clarithromycin

Clarithromycin is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 .[5][6] The metabolism of clarithromycin is saturable, which can lead to nonlinear pharmacokinetics at higher doses.[7]

The three primary metabolic pathways are:

-

Hydroxylation: The most significant pathway, leading to the formation of the main active metabolite, 14-(R)-hydroxyclarithromycin . This metabolite possesses potent antibacterial activity, in some cases greater than the parent compound, and contributes significantly to the overall therapeutic effect.[8][9][10] An inactive 14-hydroxy-(S)-epimer is also formed.[11]

-

N-Demethylation: This pathway results in the formation of N-desmethylclarithromycin.[12][11]

-

Hydrolysis: The cladinose sugar moiety of the clarithromycin molecule is cleaved via hydrolysis.[13][11]

Secondary biotransformation of these initial metabolites also occurs.[13][9]

Caption: Primary metabolic pathways of Clarithromycin mediated by CYP3A4.

Quantitative Data: Pharmacokinetics and Excretion of Clarithromycin

The following tables summarize key quantitative data from in vivo human studies of clarithromycin.

Table 1: Pharmacokinetic Parameters of Clarithromycin and 14-hydroxyclarithromycin

| Parameter | Clarithromycin | 14-hydroxyclarithromycin | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~50-55% | - | [5] |

| Time to Peak Plasma Conc. (Tmax) | ~2-3 hours | ~2-3 hours | [7][11] |

| Elimination Half-life (t½) (500 mg dose) | ~3-7 hours | ~5-9 hours | [8][11] |

| Plasma Protein Binding | ~72% (concentration dependent) | - |[14] |

Note: Pharmacokinetic parameters can be dose-dependent due to saturable metabolism.[11]

Table 2: Excretion of Clarithromycin and Metabolites (from a ¹⁴C-Clarithromycin Study)

| Dose | Route | % of Dose Recovered (after 5 days) | % as Unchanged Clarithromycin | Reference(s) |

|---|---|---|---|---|

| 250 mg (single oral) | Urine | 38% | 18% | [13] |

| 1200 mg (single oral) | Urine | 46% | 29% |[13] |

Note: The remainder of the dose is excreted as various metabolites in the urine and feces.[8]

Experimental Protocols

This section outlines a typical methodology for an in vivo study of clarithromycin metabolism, which would be applicable for a study involving this compound.

Study Design (Human Pharmacokinetic Study Example)

-

Subjects: Healthy adult volunteers, often male, who have provided informed consent.[6][13]

-

Dosing: Administration of a single oral dose of clarithromycin (e.g., 250 mg or 500 mg).[6][11] For metabolite identification, a radiolabeled version (e.g., ¹⁴C-clarithromycin) may be used.[13]

-

Sample Collection:

-

Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

-

Urine and Feces: Total urine and feces are collected over a period of several days (e.g., 5 days) to determine the extent of excretion and mass balance.[13]

-

Bioanalytical Methodology (LC-MS/MS)

-

Sample Preparation:

-

Internal Standard Spiking: An aliquot of the biological sample (plasma, urine) is spiked with a known concentration of this compound solution.

-

Extraction: Proteins are precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction can be performed to isolate the analyte and internal standard from matrix components.[6][15]

-

Concentration: The supernatant or organic layer is often evaporated to dryness and reconstituted in a smaller volume of mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used.

-

Column: A reverse-phase column (e.g., C18) is typically employed to separate clarithromycin and its metabolites from endogenous components.[6]

-

Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (clarithromycin and its metabolites) and the internal standard (this compound) to ensure specificity and sensitivity.

-

Caption: General experimental workflow for a Clarithromycin pharmacokinetic study.

Conclusion

While direct in vivo metabolic studies of this compound are not available, its role as a stable isotope-labeled internal standard is critical for modern bioanalysis. The metabolic fate of this compound is expected to mirror that of clarithromycin, which is extensively metabolized by CYP3A4 via hydroxylation, N-demethylation, and hydrolysis. The primary active metabolite, 14-(R)-hydroxyclarithromycin, plays a crucial role in the drug's overall efficacy. The quantitative data and protocols presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of clarithromycin and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. biomedres.us [biomedres.us]

- 12. ClinPGx [clinpgx.org]

- 13. Metabolism and disposition of clarithromycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics of clarithromycin and its 14-OH metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UQ eSpace [espace.library.uq.edu.au]

The Deuterium Switch: A Technical Guide to the Potential Isotopic Effects of Deuterium Labeling on Clarithromycin Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential impact of deuterium labeling on the pharmacokinetic and pharmacodynamic properties of the macrolide antibiotic, Clarithromycin. While specific experimental data on deuterated Clarithromycin is not publicly available, this document provides a comprehensive theoretical framework and detailed experimental protocols for investigating its potential as a therapeutically enhanced molecule. By leveraging the known metabolic pathways of Clarithromycin and the principles of the kinetic isotope effect, we will delineate the potential advantages of a "deuterium switch" and provide a roadmap for its empirical validation.

Introduction to Clarithromycin and the Promise of Deuteration

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial pathogens.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][3] A key feature of Clarithromycin's clinical efficacy is its metabolism to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent drug, particularly against certain pathogens like Haemophilus influenzae.[4][5]

However, like many drugs, Clarithromycin's pharmacokinetic profile, including its rate of metabolism and elimination, can impact its therapeutic window and dosing frequency. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful tool in drug development to favorably alter pharmacokinetic properties.[6][7] The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of that bond.[7] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved side-effect profile.[6]

This guide will delve into the potential application of this "deuterium switch" to Clarithromycin, providing a scientific audience with a detailed understanding of the theoretical underpinnings and the experimental pathways to explore this innovative therapeutic strategy.

Clarithromycin Metabolism and Pharmacokinetics: The Rationale for Deuteration

Clarithromycin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved.[8][9] The main metabolic pathways are:

-

14-Hydroxylation: The formation of the active metabolite, 14-(R)-hydroxyclarithromycin.[10][11]

-

N-Demethylation: The removal of a methyl group from the dimethylamino group of the desosamine sugar.[10][11]

-

Hydrolysis: Cleavage of the cladinose sugar.[10]

The formation of 14-hydroxyclarithromycin is clinically significant as this metabolite not only possesses intrinsic antibacterial activity but also exhibits synergistic or additive effects when combined with the parent compound.[4][5]

Below is a diagram illustrating the primary metabolic pathways of Clarithromycin.

References

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Metabolism and disposition of clarithromycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Clarithromycin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of Clarithromycin-d3, a deuterated internal standard crucial for the accurate quantification of the macrolide antibiotic Clarithromycin in complex biological matrices. Understanding the fragmentation pattern is paramount for developing robust and sensitive bioanalytical methods. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and details the experimental protocols necessary for its analysis.

Core Concepts in Clarithromycin Fragmentation

Clarithromycin, a 14-membered macrolide, consists of a central lactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached. In mass spectrometry, particularly under electrospray ionization (ESI) conditions, the molecule readily forms a protonated precursor ion, [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides characteristic product ions that are essential for selective and sensitive detection.

The primary and most characteristic fragmentation event for Clarithromycin and its deuterated analog involves the cleavage of the glycosidic bond connecting the desosamine sugar to the macrolide ring.[1][2][3] This is due to the presence of a readily protonated dimethylamino group on the desosamine moiety, which makes it a favorable site for charge localization and subsequent fragmentation.

For this compound, the deuterium atoms are located on the N-dimethyl group of the desosamine sugar. This strategic labeling results in a predictable mass shift in both the precursor ion and the characteristic desosamine fragment ion, enabling its use as an effective internal standard.

Quantitative Mass Spectrometric Data

The mass-to-charge ratios (m/z) of the precursor and major product ions for both Clarithromycin and this compound are summarized below. These values are fundamental for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Identity of Major Product Ion |

| Clarithromycin | 748.9[2] | 158.1[2][3] | Protonated Desosamine |

| This compound | 752.0 [4] | 162.0 [2] | Protonated Desosamine-d3 |

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound primarily proceeds through the neutral loss of the cladinose sugar followed by the characteristic cleavage yielding the protonated, deuterated desosamine sugar. A simplified, logical fragmentation pathway is depicted below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A robust and reliable method for the analysis of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following provides a generalized experimental protocol based on common practices.

Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte.

-

Protein Precipitation (PPT): A simple and rapid technique suitable for plasma samples.

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

-

To 200 µL of plasma, add the internal standard (this compound) and a buffering agent to adjust the pH (e.g., sodium carbonate to pH > 9).

-

Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 5 mM ammonium formate in water, pH 3.0) and an organic phase (e.g., methanol or acetonitrile) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Typical MS Parameters:

-

Capillary Voltage: 1.0 - 3.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Cone Gas Flow: 50 - 150 L/h

-

Desolvation Gas Flow: 600 - 1000 L/h

-

Collision Gas: Argon

-

-

SRM Transitions:

-

Clarithromycin: m/z 748.9 → 158.1

-

This compound: m/z 752.0 → 162.0

-

The following diagram illustrates a typical experimental workflow for the bioanalysis of Clarithromycin using this compound as an internal standard.

Caption: General experimental workflow for bioanalysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by the formation of a stable protonated precursor ion and a highly specific product ion corresponding to the deuterated desosamine moiety. This predictable fragmentation, with a +4 Da shift from its non-deuterated counterpart, makes it an ideal internal standard for quantitative bioanalysis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to develop and validate robust LC-MS/MS methods for the determination of Clarithromycin in various matrices, supporting drug development and clinical research.

References

Exploring CYP3A4 Inhibition Mechanisms with Clarithromycin-d3: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of Clarithromycin-d3 in elucidating the mechanisms of Cytochrome P450 3A4 (CYP3A4) inhibition.

Introduction: CYP3A4 and Mechanism-Based Inhibition

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of over 50% of commercially available drugs.[1] Its inhibition can lead to significant drug-drug interactions (DDIs), resulting in increased drug exposure and potential toxicity. Clarithromycin, a macrolide antibiotic, is a well-established potent, mechanism-based inhibitor of CYP3A4.[2]

Mechanism-based inhibition (MBI) is a time-dependent process where the inhibitor is metabolically activated by the target enzyme into a reactive intermediate.[3] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[1] Understanding the kinetics of MBI is crucial for predicting the clinical significance of DDIs.

The use of stable isotope-labeled compounds, such as deuterium-labeled Clarithromycin (this compound), has become an invaluable tool in drug metabolism studies.[4][5] Deuterium labeling offers a distinct mass signature for use in mass spectrometry without significantly altering the compound's physicochemical or biological properties, making it an ideal internal standard for precise and accurate quantification.[6][][8]

The Mechanism of CYP3A4 Inactivation by Clarithromycin

Clarithromycin's inhibitory action on CYP3A4 is not immediate but requires metabolic activation. The process unfolds as follows:

-

Metabolism: Clarithromycin is metabolized by CYP3A4, primarily through N-demethylation.[1]

-

Formation of Reactive Intermediate: This metabolic step generates a reactive nitrosoalkane intermediate.[1]

-

Covalent Binding: The nitrosoalkane intermediate then covalently binds to the heme iron or apoprotein of the CYP3A4 enzyme.[1]

-

Complex Formation: This binding results in the formation of a stable, catalytically inactive metabolic-intermediate complex (MIC).[1][2][9]

-

Enzyme Inactivation: The formation of this MIC renders the CYP3A4 enzyme inactive. Enzyme activity can only be restored through the synthesis of new enzyme, a process that can take over 12-24 hours.[1]

This irreversible inactivation leads to a time-dependent decrease in the clearance of other drugs that are substrates of CYP3A4, a phenomenon known as autoinhibition when it affects the inhibitor's own metabolism.[9][10]

Figure 1: Mechanism-based inhibition of CYP3A4 by Clarithromycin.

Quantitative Data on CYP3A4 Inhibition by Clarithromycin

The interaction between Clarithromycin and CYP3A4 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition Parameters for Clarithromycin

| Parameter | Value | System | Substrate | Reference |

| K_I (μM) | 5.3 | In vivo iterative model | Midazolam | [10] |

| 4 - 31 | Human Liver Microsomes | - | [2] | |

| k_inact (h⁻¹) | 0.4 (liver) | In vivo iterative model | Midazolam | [10] |

| 4.0 (intestines) | In vivo iterative model | Midazolam | [10] | |

| k_inact (h⁻¹) | 2.5 - 4.3 | Human Liver Microsomes | - | [2] |

K_I: Concentration of inhibitor for half-maximal inactivation rate; k_inact: Maximum inactivation rate constant.

Table 2: In Vivo Effects of Clarithromycin on CYP3A Substrate Pharmacokinetics

| Substrate | Clarithromycin Dose | Fold Increase in AUC | Reference |

| Oral Midazolam | 500 mg BID for 7 days | 7-fold | [10] |

| Intravenous Midazolam | 500 mg BID for 7 days | 2.6-fold (predicted) | [10] |

| Oral Midazolam | 500 mg BID for 7 days | 5.3-fold (predicted) | [10] |

| Simvastatin | - | 10-fold | [1] |

| Atorvastatin | - | 4-fold | [1] |

| Cisapride | - | 3.2-fold | [1] |

| Cyclosporine | - | 2-3-fold | [1] |

| Edoxaban (60 mg) | 500 mg BID | 1.53-fold | [11] |

AUC: Area under the concentration-time curve; BID: Twice daily.

Table 3: Tissue-Specific CYP3A4 Inhibition by Clarithromycin

| Tissue | Clarithromycin Dose | % Inhibition / Reduction | Time Point | Reference |

| Intestinal CYP3A | 500 mg (single dose) | 64% decrease | After 1st dose | [2] |

| Intestinal CYP3A | 500 mg BID | 74% reduction | After 7 days | [2] |

| Hepatic CYP3A | 500 mg BID | 50% reduction | After 7 days | [2] |

| Hepatic CYP3A4 | 500 mg BID | 75% decrease | At steady state | [10] |

| Hepatic CYP3A4 | 250 mg BID | 61% inhibition | Within a week | [12] |

| Intestinal CYP3A4 | 250 mg BID | 87% inhibition | Within a week | [12] |

| Hepatic CYP3A4 | 500 mg BID | 80% inhibition (simulated) | Steady state | [13] |

| Intestinal CYP3A4 | 500 mg BID | 94% inhibition (simulated) | Steady state | [13] |

Experimental Protocols

This protocol outlines a typical experiment to determine the time-dependent inhibition of CYP3A4 using human liver microsomes (HLM) and a probe substrate.

Materials:

-

Human Liver Microsomes (HLM)

-

Clarithromycin

-

CYP3A4 probe substrate (e.g., Midazolam, Testosterone)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

This compound (for use as an internal standard in LC-MS/MS analysis)

Procedure:

-

Pre-incubation: Incubate HLM with various concentrations of Clarithromycin in phosphate buffer at 37°C. This step allows the metabolism-dependent inactivation to occur.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), transfer aliquots of the incubation mixture to a second set of tubes.

-

Substrate Metabolism: Add the CYP3A4 probe substrate (e.g., midazolam) to the aliquots from step 3 and incubate for a short period (e.g., 5 minutes) to measure the remaining enzyme activity.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like this compound).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs). Plot k_obs versus the inhibitor concentration to determine K_I and k_inact.

Figure 2: Experimental workflow for an in vitro CYP3A4 MBI assay.

This protocol describes a general method for the simultaneous determination of Clarithromycin and its metabolites in human plasma, using this compound as an internal standard (IS).[6]

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound).

-

Vortex for 10 seconds.

-

Add 2.0 mL of an extraction solvent (e.g., n-hexane:methyl tert-butyl ether, 20:80, v/v).[6]

-

Vortex for 1 minute, then centrifuge at ~13,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 250 µL of the mobile phase.

-

Vortex briefly and inject into the UPLC-MS/MS system.

Chromatographic Conditions:

-

System: UPLC system coupled to a tandem mass spectrometer.

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[6]

-

Mobile Phase: Isocratic mixture, e.g., Methanol and 5.0 mM ammonium formate, pH 3.0 (78:22, v/v).[6]

-

Flow Rate: ~0.2-0.4 mL/min.

-

Injection Volume: 10 µL.[6]

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (m/z):

Figure 3: Workflow for plasma sample preparation via LLE.

This section outlines a typical one-sequence, two-period clinical study to evaluate the effect of Clarithromycin on the pharmacokinetics of a CYP3A4 probe substrate.

Study Population: Healthy adult volunteers.

Design:

-

Period 1 (Baseline):

-

Administer a single oral dose of a sensitive CYP3A4 probe substrate (e.g., midazolam).

-

Collect serial blood samples over a defined period (e.g., 24 hours) to determine the full pharmacokinetic (PK) profile (AUC, Cmax, Tmax, t1/2) of the substrate.

-

-

Washout Period: A sufficient time to ensure complete elimination of the probe substrate.

-

Period 2 (Treatment):

-

Administer Clarithromycin at a clinically relevant dose (e.g., 500 mg twice daily) for a duration sufficient to achieve maximal enzyme inhibition (typically 5-7 days).[12][13]

-

On the final day of Clarithromycin treatment, co-administer the same single dose of the CYP3A4 probe substrate.

-

Collect serial blood samples again to determine the post-treatment PK profile of the substrate.

-

Analysis:

-

Quantify substrate and metabolite concentrations in plasma using a validated LC-MS/MS method.

-

Calculate PK parameters for both periods.

-

Determine the geometric mean ratio (GMR) of the AUC and Cmax (Period 2 / Period 1) to quantify the magnitude of the drug interaction.

Figure 4: Logical flow of a clinical DDI study.

Conclusion

Clarithromycin serves as a model compound for studying the mechanism-based inhibition of CYP3A4. Its potent, time-dependent inactivation of the enzyme provides a clear framework for investigating complex drug-drug interactions. The use of its deuterated analogue, this compound, is essential for robust bioanalytical method development, ensuring the high accuracy and precision required to quantify pharmacokinetic parameters in both preclinical and clinical settings. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore CYP3A4 inhibition, a critical aspect of modern drug safety and development.

References

- 1. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]

- 2. Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xenotech.com [xenotech.com]

- 4. hwb.gov.in [hwb.gov.in]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Clarithromycin, a Strong CYP3A and P-glycoprotein Inhibitor, on the Pharmacokinetics of Edoxaban in Healthy Volunteers and the Evaluation of the Drug Interaction with Other Oral Factor Xa Inhibitors by a Microdose Cocktail Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Clarithromycin-d3 in Biological Samples

For researchers, scientists, and drug development professionals, understanding the behavior of a deuterated drug analog like Clarithromycin-d3 in biological matrices is paramount for accurate bioanalytical method development and pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and visual workflows.

This compound, a stable isotope-labeled version of the macrolide antibiotic Clarithromycin, is a critical tool in clinical and preclinical research, primarily utilized as an internal standard in mass spectrometry-based quantification. Its structural similarity to the parent drug ensures that it mimics the analytical behavior of Clarithromycin, allowing for precise and accurate measurements. However, a thorough understanding of its solubility and stability in biological fluids is essential to prevent analytical errors and ensure data integrity.

Solubility Profile

While specific quantitative solubility data for this compound in biological matrices is not extensively documented, its solubility is expected to be nearly identical to that of Clarithromycin due to the negligible impact of deuterium substitution on its physicochemical properties. The solubility of Clarithromycin is known to be pH-dependent.

Table 1: Solubility of Clarithromycin in Various Solvents

| Solvent/Medium | Solubility |

| Water | Practically insoluble[1] |

| Ethanol, DMSO, Dimethylformamide | Approximately 1 mg/mL |

| Aqueous Buffers | Sparingly soluble |

| Acidic Aqueous Solution (pH 4.0) | Soluble[1] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Clarithromycin in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.

Stability in Biological Matrices

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical parameter in bioanalysis. Extensive studies have been conducted on the stability of Clarithromycin in human plasma, and these findings are directly applicable to this compound, justifying its use as a reliable internal standard.

Table 2: Stability of Clarithromycin in Human Plasma

| Condition | Duration | Stability (% Recovery) |

| Freeze-Thaw Stability | 3 cycles (-20°C to Room Temp) | ≥ 83%[2][3][4] |

| Short-Term (Bench-Top) Stability | 24 hours (Room Temperature) | ≥ 83%[2][3][4] |

| Long-Term Stability | 14 weeks (-20°C) | ≥ 93%[2][3][4] |

| Post-Preparative Stability (in Autosampler) | 24 hours (10°C) | Within 10% of nominal concentration |

Experimental Protocols

Accurate determination of this compound in biological matrices relies on robust and validated analytical methods. The following section details a typical experimental protocol for the quantification of Clarithromycin (using this compound as an internal standard) in human plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Preparation of Stock and Working Solutions

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of methanol.[5]

-

This compound Working Solution (100 ng/mL): Prepare by appropriate dilution of the stock solution with a methanol:water (60:40, v/v) mixture.[5]

-

Storage: Store all stock and working solutions at 5°C.[5]

Sample Preparation: Liquid-Liquid Extraction

This protocol is a common method for extracting Clarithromycin from plasma samples.

UPLC-MS/MS Analysis

The following are typical parameters for the analysis of Clarithromycin and this compound.

Table 3: UPLC-MS/MS Instrumental Parameters

| Parameter | Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Analytical Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | Methanol : 5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[5] |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL[5] |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transitions | Clarithromycin: m/z 748.9 → 158.1this compound: m/z 752.8 → 162.0[5] |

Metabolic Pathways of Clarithromycin

Clarithromycin undergoes metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic pathways for this compound are expected to be identical to those of the unlabeled drug. The major metabolic routes are hydroxylation and N-demethylation.[6][7][8][9][10]

The primary active metabolite is 14-hydroxy-(R)-clarithromycin, which also possesses antimicrobial activity.[6][7][10]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in biological matrices, essential for its effective use in bioanalytical applications. The provided experimental protocols offer a starting point for method development and validation. While the stability of this compound can be confidently inferred from data on the parent compound, further specific studies on its solubility in various biological fluids would be beneficial for the scientific community. The visualization of the experimental workflow and metabolic pathways aims to provide a clear and concise reference for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Clarithromycin Dissolution Enhancement by Preparation of Aqueous Nanosuspensions Using Sonoprecipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. ClinPGx [clinpgx.org]

- 9. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

Methodological & Application

LC-MS/MS Method for the Quantification of Clarithromycin in Biological Matrices Using Clarithromycin-d3 as an Internal Standard

Application Note

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory tract and skin.[1] It is also a component of multi-drug regimens for the eradication of Helicobacter pylori.[1][2] Clarithromycin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, 14-hydroxyclarithromycin.[3][4] Given its potential for drug-drug interactions and the importance of maintaining therapeutic concentrations, a robust and reliable method for the quantification of Clarithromycin in biological matrices is essential for both clinical and research applications.[2][4][5][6][7]

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Clarithromycin in plasma, using its stable isotope-labeled analog, Clarithromycin-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[8]

Experimental

Materials and Reagents

-

Clarithromycin reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Clarithromycin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for the extraction of Clarithromycin and this compound from plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).

Ion Source Parameters:

| Parameter | Value |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clarithromycin | 748.5 | 158.2 | 35 |

| This compound | 751.5 | 158.2 | 35 |

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters from Literature

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Volume | 100 µL Plasma | 50 µL Plasma | 200 µL Plasma |

| Extraction | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

| LC Column | C18 (50 x 2.1 mm, 1.7 µm) | C18 (100 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (50 x 2.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Methanol/Ammonium Acetate | Acetonitrile/Water with Formic Acid |

| Flow Rate | 0.5 mL/min | 0.3 mL/min | 0.22 mL/min |

| Run Time | 4 min | 5 min | 3 min |

| LLOQ | 1 ng/mL | 0.5 ng/mL | 100 ng/mL |

| Linear Range | 1 - 2000 ng/mL | 0.5 - 500 ng/mL | 100 - 5000 ng/mL |

Table 2: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (%Bias) | ± 15% | -5% to +8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Monitored and compensated by IS | Minimal |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Clarithromycin.

Caption: Chemical structures of Clarithromycin and this compound.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Clarithromycin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Clinical Pharmacokinetics of Clarithromycin | Semantic Scholar [semanticscholar.org]

- 4. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Clarithromycin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Clarithromycin (clarithromycin) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 8. ''Clarithromycin (Biaxin, Klacid)'' | C38H69NO13 | CID 129009994 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Clarithromycin in Human Plasma using Clarithromycin-d3 as an Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Clarithromycin in human plasma using its deuterated stable isotope, Clarithromycin-d3, as an internal standard (IS). The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for selective and accurate measurement. A liquid-liquid extraction procedure is employed for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated over a linear range of 0.80 to 1600 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clarithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Clarithromycin in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, provides the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response. This document provides a detailed protocol for the analysis of Clarithromycin in human plasma using a UPLC-MS/MS method with Clarithromycin-¹³C-d3 as the internal standard.[1]

Experimental

Materials and Reagents

-

Clarithromycin reference standard

-

Clarithromycin-¹³C-d3 internal standard (IS)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K3-EDTA)

Instrumentation

-

UPLC System: Waters Acquity UPLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source

-

Analytical Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm

Stock and Working Solutions

-

Clarithromycin Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Clarithromycin reference standard in methanol.

-

Internal Standard Stock Solution (100.0 µg/mL): Accurately weigh and dissolve 1.0 mg of Clarithromycin-¹³C-d3 in 10.0 mL of methanol.[1]

-

Internal Standard Working Solution (100 ng/mL): Prepare by appropriate dilution of the IS stock solution in a methanol:water (60:40, v/v) mixture.[1]

-

Calibration Standards (CS) and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Clarithromycin working solutions to achieve the desired concentrations.

Sample Preparation Protocol

-

Thaw frozen plasma samples, calibration standards, and quality control samples to room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL).[1]

-

Vortex the mixture for 10 seconds.

-

Add 2.0 mL of a n-hexane:methyl tert-butyl ether (20:80, v/v) solvent mixture.[1]

-

Vortex for 1.0 minute.

-

Centrifuge the samples at 13,148 × g for 5 minutes at 10°C.[1]

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness at 50°C under a gentle stream of nitrogen.[1]

-

Reconstitute the dried residue with 250 µL of the mobile phase.[1]

-

Vortex briefly and inject 10 µL into the UPLC-MS/MS system.[1]

UPLC-MS/MS Method

UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol:5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v) |

| Flow Rate | 0.350 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | 1.5 min |

Table 1: UPLC Parameters.[1]

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 1.4 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 110 L/h |

| Desolvation Gas Flow | 630 L/h |

| Extractor Voltage | 4.0 V |

| MRM Transitions | Clarithromycin: m/z 748.9 → 158.1Clarithromycin-¹³C-d3 (IS): m/z 752.8 → 162.0 |

| Cone Voltage | Clarithromycin: 35 VClarithromycin-¹³C-d3 (IS): 35 V |

| Collision Energy | Clarithromycin: 30 eVClarithromycin-¹³C-d3 (IS): 32 eV |

Table 2: Mass Spectrometry Parameters.[1]

Data and Results

Method Validation Summary

The method was validated for linearity, accuracy, precision, recovery, and stability.

| Parameter | Result |

| Linearity Range | 0.80 - 1600 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9998 |

| Lower Limit of Quantification (LLOQ) | 0.80 ng/mL |

| Intra-batch Accuracy | 96.8% to 103.5% |

| Inter-batch Accuracy | 97.5% to 102.8% |

| Intra-batch Precision (%CV) | 1.28% to 4.85% |

| Inter-batch Precision (%CV) | 2.15% to 4.55% |

| Mean Extraction Recovery | 96.2% |

Table 3: Summary of Method Validation Data.[1]

Stability Data

Clarithromycin was found to be stable in human plasma under various conditions.

| Stability Condition | Concentration Levels | Stability (% of Nominal) |

| Bench Top (25°C) | LQC and HQC | Stable |

| Freeze-Thaw (-20°C and -70°C) | LQC and HQC | Stable |

| Wet Extract (Autosampler at 5°C) | LQC and HQC | Stable |

| Long Term (-70°C) | LQC and HQC | Stable |

Table 4: Stability of Clarithromycin in Human Plasma.[1]

Workflow Diagram

Caption: Figure 1. Experimental Workflow for Clarithromycin Quantification

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Clarithromycin in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple and rapid sample preparation procedure, combined with a short chromatographic run time, allows for high-throughput analysis, making it well-suited for clinical research and pharmacokinetic studies.

References

The Strategic Use of Clarithromycin-d3 in Pharmacokinetic and Bioequivalence Studies of Clarithromycin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The macrolide antibiotic Clarithromycin is a widely prescribed medication for various bacterial infections. To ensure the safety and efficacy of generic formulations and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) and bioequivalence (BE) studies are essential. The use of stable isotope-labeled compounds, such as Clarithromycin-d3, has become a cornerstone in modern bioanalytical techniques, offering significant advantages in precision, accuracy, and study design. This document provides detailed application notes and protocols for the utilization of this compound in PK and BE studies of Clarithromycin.

This compound, a deuterated analog of Clarithromycin, serves two primary roles in these studies: as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a tracer for in vivo studies.[1] Its chemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and analysis, which is critical for correcting analytical variability.

I. Application of this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard in the bioanalysis of Clarithromycin from plasma samples. Due to its stable isotope label, it co-elutes with the analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

A validated LC-MS/MS method is the gold standard for determining Clarithromycin concentrations in biological matrices. The use of a deuterated internal standard like this compound is recommended for better accuracy and precision of the data.[2]

Table 1: Representative Pharmacokinetic Parameters of Clarithromycin from a Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 3.63 ± 0.80 | 3.31 ± 0.35 |

| Tmax (h) | 1.42 ± 0.28 | 1.49 ± 0.16 |

| AUC0-t (ng·h/mL) | 22.07 ± 4.90 | 20.16 ± 2.35 |

| t1/2 (h) | 3.17 ± 0.71 | 3.09 ± 0.62 |

| Data adapted from a bioequivalence study of 500 mg Clarithromycin tablets.[3] |

II. Application of this compound as a Tracer in Advanced Study Designs

Beyond its role as an internal standard, this compound can be employed as a tracer in sophisticated pharmacokinetic studies. This approach involves the co-administration of a therapeutic dose of the unlabeled Clarithromycin with a microdose of this compound. This allows for the simultaneous determination of different pharmacokinetic profiles in the same individual, reducing inter-subject variability and improving the statistical power of the study.

Key applications include:

-

Absolute Bioavailability Studies: By administering an oral dose of unlabeled Clarithromycin and an intravenous (IV) dose of this compound, the absolute bioavailability of the oral formulation can be determined in a single experiment. This design is more efficient and accurate than traditional two-period crossover studies. While studies have been conducted using 14C-labeled clarithromycin to determine its absolute bioavailability, the principles are directly applicable to the use of this compound.[3][4] The absolute bioavailability of Clarithromycin has been reported to be approximately 52-55%.[4]

-

Bioequivalence of Different Formulations: A test formulation of unlabeled Clarithromycin can be co-administered with a reference formulation of this compound. This allows for a direct, simultaneous comparison of their absorption and disposition kinetics within the same subject, effectively minimizing variability.

It is important to consider the potential for the kinetic isotope effect, where the deuterium substitution might slightly alter the rate of metabolism.[5] However, for this compound, where the deuteration is typically on the methoxy group, significant effects on the primary metabolic pathways (hydroxylation and N-demethylation) are not expected to be a major concern, though this should be considered during method development.[3]

Experimental Protocols

Protocol 1: Quantification of Clarithromycin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the analysis of Clarithromycin in plasma samples from a PK or BE study.

1. Materials and Reagents:

-

Clarithromycin reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium formate

-

Human plasma (blank and for calibration standards/quality controls)

-

Extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and methyl tert-butyl ether)

2. Preparation of Stock and Working Solutions:

-